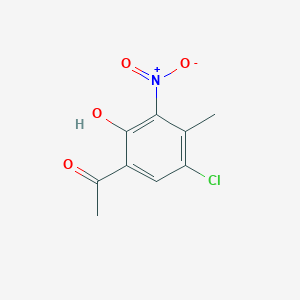

1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

Beschreibung

1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is an organic compound with the molecular formula C9H8ClNO4. It is characterized by the presence of a chloro group, a hydroxyl group, a nitro group, and a methyl group attached to a benzene ring, along with an ethanone functional group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Eigenschaften

IUPAC Name |

1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-4-7(10)3-6(5(2)12)9(13)8(4)11(14)15/h3,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVHWGGRXQWGGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1[N+](=O)[O-])O)C(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373968 | |

| Record name | 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288401-07-0 | |

| Record name | 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 288401-07-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Starting Material Preparation: Chlorinated Methylphenol Derivatives

A foundational step involves preparing chlorinated methylphenol intermediates, such as 4-chloro-2-methylphenol derivatives, which serve as precursors for further functionalization.

- Example Process : Reaction of 4-chloro-2-methylphenol with methanesulfonic acid chloride in the presence of pyridine yields 4-chloro-2-methylphenyl methanesulfonate. This intermediate can be nitrated and subsequently cleaved to obtain the chlorinated nitrophenol derivative.

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | 4-chloro-2-methylphenol + methanesulfonic acid chloride, pyridine, 60–70°C | Formation of 4-chloro-2-methylphenyl methanesulfonate | - |

| 2 | Nitration with sulfuric acid and nitric acid at ~0°C | 4-chloro-2-methyl-5-nitro-phenyl methanesulfonate | - |

| 3 | Acidic ester cleavage (conc. HCl, 80°C) or alkaline cleavage (NaOMe or KOH in methanol, rt) | 4-chloro-2-methyl-5-nitro-phenol obtained | ~89 |

This method yields the chlorinated nitrophenol intermediate in high purity and good yield, suitable for further acetylation.

Acetylation (Friedel-Crafts Acylation)

The acetyl group is introduced typically by Friedel-Crafts acylation onto the chlorinated nitrophenol intermediate or a closely related phenol derivative.

- The reaction involves acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

- Temperature control is critical to avoid polysubstitution or degradation.

- The hydroxy group may require protection or careful control to prevent side reactions.

This step yields this compound or its precursor, depending on the sequence of nitration and acylation.

Direct Nitration of 2-Hydroxy-4-methylacetophenone Derivatives

An alternative approach involves nitrating 2-hydroxy-4-methylacetophenone derivatives directly:

- Nitration is performed using a mixture of nitric acid and sulfuric acid under controlled low temperatures to achieve selective nitration at the 3-position.

- Temperature is typically kept low (0–5°C) to minimize over-nitration and side reactions.

- The presence of the hydroxy and methyl groups influences the regioselectivity.

This method is efficient for synthesizing 1-(2-hydroxy-4-methyl-5-nitrophenyl)ethanone and can be adapted for the chloro-substituted analog by starting from the corresponding chlorinated acetophenone.

Nitration via Metal Nitrate and Acid Chloride in DMF (Advanced Methodology)

A novel nitration method involves the reaction of phenolic precursors with metal nitrates in the presence of acid chlorides and N,N-dimethylformamide (DMF) as solvent:

- Metal nitrates (e.g., sodium nitrate, potassium nitrate, copper(II) nitrate) serve as the nitrating agents.

- Acid chlorides such as phosphorus oxychloride (POCl₃) activate the nitration.

- DMF acts as a solvent and reaction medium, facilitating mild reaction conditions.

- Temperatures are maintained at 0–30°C to control reaction rate and selectivity.

This method has been demonstrated for related hydroxy-methyl-nitrophenyl compounds with high yields (81–94%) and purity (91–93%).

| Parameter | Typical Conditions | Outcome |

|---|---|---|

| Phenolic substrate | Ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate (analogous substrate) | Nitrated product with hydroxy and methyl groups intact |

| Nitrating agent | Sodium nitrate, potassium nitrate, or copper(II) nitrate | Efficient nitration at desired position |

| Acid chloride | POCl₃ (phosphorus oxychloride) | Activates nitration |

| Solvent | DMF, acetonitrile | Good solubility and reaction control |

| Temperature | 0–30°C | High selectivity and yield |

| Yield | 81–94% | High purity product |

This approach offers improved economics and scalability compared to classical nitration methods.

Purification Techniques

- Recrystallization : Commonly used to purify the nitroacetophenone derivatives from reaction mixtures.

- Chromatography : Column chromatography on silica gel may be employed to separate regioisomers or impurities.

- Extraction and Washing : Organic layers are washed with sodium bicarbonate or water to remove acidic impurities.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Yield (%) | Notes |

|---|---|---|---|---|

| Methanesulfonate intermediate | 4-chloro-2-methylphenol + methanesulfonic acid chloride, nitration with HNO₃/H₂SO₄, ester cleavage | High purity intermediate | ~89 | Multi-step, good regioselectivity |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃, low temperature | Direct acetylation | Moderate | Requires protection or careful control |

| Direct nitration of acetophenone | HNO₃/H₂SO₄, low temperature | Simple, classical method | Moderate | Risk of over-nitration |

| Metal nitrate + acid chloride in DMF | Metal nitrate (NaNO₃, KNO₃, Cu(NO₃)₂), POCl₃, DMF, 0–30°C | Mild conditions, high yield, scalable | 81–94 | Novel, improved economics and selectivity |

Research Findings and Optimization Notes

- Temperature control is critical in nitration steps to avoid multiple substitutions or decomposition.

- Use of metal nitrates with acid chlorides in DMF provides a greener, more efficient alternative to classical nitration with mixed acids.

- The sequence of functional group introduction affects yield and purity; preparing the chlorinated nitrophenol intermediate before acetylation is often preferred.

- Purification by recrystallization and washing ensures removal of acidic and metallic impurities, critical for high-purity products.

- Analytical characterization (e.g., NMR, IR, HPLC) confirms regioselectivity and product integrity.

This comprehensive overview synthesizes diverse methodologies for the preparation of this compound, highlighting classical and novel approaches with relevant reaction conditions, yields, and purification strategies. The use of metal nitrate-mediated nitration in DMF represents a significant advancement in efficiency and selectivity, suitable for scale-up and industrial application.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are employed.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions (OH-) or alkoxides.

Major Products Formed:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including oxidation and substitution reactions.

Biology

The compound has been investigated for its biological activities , which include:

- Antimicrobial Activity : Preliminary studies indicate effectiveness against several bacterial strains.

- Antiproliferative Effects : Similar compounds have shown potential in inhibiting cancer cell proliferation.

- Anti-inflammatory Properties : Research suggests potential anti-inflammatory effects in vitro.

Medicine

Ongoing research is exploring its potential in drug development, particularly for treating inflammatory and infectious diseases. Its mechanisms may involve inhibiting specific enzymes or interacting with cell membranes to affect cellular functions.

Case Studies

Several notable studies have highlighted the potential applications of this compound:

- Antibacterial Efficacy : A study demonstrated that derivatives of similar structures exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for new antibiotic development.

- Anticancer Activity : Research on related compounds revealed their ability to induce apoptosis in various cancer cell lines, indicating that structural analogs may also possess anticancer properties.

Wirkmechanismus

The mechanism by which 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone exerts its effects involves its interaction with molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components.

Vergleich Mit ähnlichen Verbindungen

2-nitrophenol

3-nitroaniline

4-nitrobenzoic acid

2-chloro-4-nitrophenol

Biologische Aktivität

1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features a chloro group, a hydroxy group, and a nitro group, which contribute to its reactivity and biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antibacterial properties. It has shown effectiveness against various bacterial strains, although specific minimum inhibitory concentration (MIC) values need further exploration.

- Antiproliferative Effects : Research has suggested that derivatives of similar structures can inhibit cancer cell proliferation. The compound's ability to induce apoptosis in cancer cells is an area of ongoing investigation.

- Anti-inflammatory Properties : Compounds with similar functional groups have demonstrated anti-inflammatory effects in vitro, suggesting that this compound may also exhibit such properties.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, potential mechanisms include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis.

- Interaction with Cell Membranes : The hydrophobic nature of the compound may allow it to integrate into cell membranes, affecting membrane fluidity and function.

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives based on the core structure of this compound. Here are some notable findings:

Case Studies

Several case studies have explored the biological effects of similar compounds:

- Antibacterial Efficacy : A study demonstrated that derivatives showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for developing new antibiotics.

- Anticancer Activity : Research on chalcone derivatives revealed their ability to induce apoptosis in various cancer cell lines, suggesting that structural analogs may also possess anticancer properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone, and what catalysts are critical?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using fused ZnCl₂ as a catalyst in glacial acetic acid, analogous to methods for structurally related chlorinated acetophenones. Reaction conditions (e.g., reflux duration, stoichiometry) must be optimized to accommodate the electron-withdrawing nitro and chloro substituents, which may hinder electrophilic substitution .

Q. What spectroscopic techniques are recommended for structural elucidation?

- Methodological Answer :

- IR Spectroscopy : Identify functional groups (e.g., hydroxyl at ~3200–3600 cm⁻¹, carbonyl at ~1680–1720 cm⁻¹) using NIST reference data .

- NMR : Assign aromatic proton environments (e.g., coupling patterns influenced by nitro and chloro groups) and confirm methyl/methylene groups .

- Mass Spectrometry : Validate molecular weight (C₉H₈ClNO₄; [M]⁺ = 229.6) and fragmentation pathways via electron ionization (EI-MS) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Engineering Controls : Use a chemical fume hood to minimize inhalation of dust or vapors .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to uncharacterized toxicological hazards .

- Storage : Keep in airtight containers away from ignition sources and oxidizing agents .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The nitro (meta-directing) and chloro (ortho/para-directing) groups create competing electronic effects. Computational studies (e.g., DFT calculations) can predict regioselectivity in reactions like Suzuki-Miyaura coupling. Experimental validation via controlled reactions with Pd catalysts and aryl boronic acids is recommended .

Q. How can contradictory data on melting points or solubility be resolved?

- Methodological Answer :

- Purity Assessment : Use HPLC (>95% purity threshold) to rule out impurities affecting physical properties .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) can confirm melting points and detect polymorphic forms .

- Solvent Screening : Test solubility in DMSO, DMF, and ethanol with controlled temperature gradients .

Q. What computational strategies predict bioactivity against microbial targets?

- Methodological Answer :

- Molecular Docking : Screen against bacterial enzymes (e.g., DNA gyrase) using the compound’s 3D structure (generated via X-ray crystallography or DFT-optimized geometry).

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ values) with antimicrobial activity observed in structurally related chlorinated acetophenones .

Q. How to design derivatives for improved photostability in material science applications?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.